molecular formula C3H4BrN5 B008616 6-Bromo-1,2,4-triazine-3,5-diamine CAS No. 104405-59-6

6-Bromo-1,2,4-triazine-3,5-diamine

Cat. No. B008616
M. Wt: 190 g/mol
InChI Key: TVQHFUWOOKMCMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Bromo-1,2,4-triazine-3,5-diamine” is a chemical compound with the molecular formula C3H4BrN5 and a molecular weight of 190 . It is synthesized from 6-bromo-1,2,4-triazin-3-amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Bromo-1,2,4-triazine-3,5-diamine” include a predicted boiling point of 459.1±48.0 °C, a predicted density of 2.114±0.06 g/cm3, and a predicted pKa of 4.71±0.63 .

Future Directions

The future directions for the study and application of “6-Bromo-1,2,4-triazine-3,5-diamine” are not explicitly mentioned in the search results .

properties

IUPAC Name

6-bromo-1,2,4-triazine-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrN5/c4-1-2(5)7-3(6)9-8-1/h(H4,5,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQHFUWOOKMCMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=NC(=N1)N)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80571622
Record name 6-Bromo-1,2,4-triazine-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1,2,4-triazine-3,5-diamine

CAS RN

104405-59-6
Record name 6-Bromo-1,2,4-triazine-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 6.0 grams (0.038 mole) of potassium permanganate in about 300 mL of liquid ammonia (-33° C.) is stirred, and 5.3 grams (0.030 mole) of 3-amino-6-bromo-1,2,4-triazine is added portionwise. Upon completion of addition, the reaction mixture is maintained at -33° C. for 15 minutes. Ammonia is then evaporated and the residue is extracted with about 150 mL of hot 1-methylethanol. The solution is concentrated under reduced pressure, yielding 3,5-diamino-6-bromo-1,2,4-triazine.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-1,2,4-triazine-3,5-diamine
Reactant of Route 2
6-Bromo-1,2,4-triazine-3,5-diamine
Reactant of Route 3
6-Bromo-1,2,4-triazine-3,5-diamine
Reactant of Route 4
6-Bromo-1,2,4-triazine-3,5-diamine
Reactant of Route 5
6-Bromo-1,2,4-triazine-3,5-diamine
Reactant of Route 6
6-Bromo-1,2,4-triazine-3,5-diamine

Citations

For This Compound
1
Citations
FB Mutshaeni - 2022 - univendspace.univen.ac.za
1,2,4-Triazine and its derivatives have proven their importance in the biological world since they are used in the treatment of diseases like cancer and HIV/AIDS. Thus this project was …
Number of citations: 0 univendspace.univen.ac.za

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.